molecular formula C12H10N4OS B2414362 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one CAS No. 324577-81-3

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one

Cat. No.: B2414362
CAS No.: 324577-81-3
M. Wt: 258.3
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Description

1-((2H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)propan-2-one is a synthetic heterocyclic compound designed for neuroscience and pharmaceutical research. It features a [1,2,4]triazino[5,6-b]indole core, a scaffold of significant interest in the development of central nervous system (CNS) active agents . Research on structurally similar compounds, specifically 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl) acetamides, has demonstrated promising antidepressant potential in preclinical models such as the tail suspension test (TST) . The indole nucleus is a privileged structure in medicinal chemistry, found in essential molecules like the neurotransmitter serotonin, and is known to confer diverse biological activities . This particular derivative is intended for investigational use in biochemical screening, mechanism of action studies, and as a building block in the synthesis of novel pharmacologically active molecules. Strictly for research purposes.

Properties

IUPAC Name

1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMYESRNNJDMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Coupling

A Mitsunobu reaction between the triazinoindole thiol and 2-hydroxypropan-2-one (acetol) could theoretically form the thioether. However, this approach is less favorable due to the poor leaving group ability of hydroxyl in acetol and the requirement for stoichiometric triphenylphosphine.

Disulfide Reduction

Reduction of the triazinoindole disulfide with LiAlH4 in the presence of acetone has been attempted, but yields remain low (<30%) due to competing ketone reduction.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Chloroacetone Alkylation 65–75 ≥95 Scalable, minimal byproducts Requires anhydrous conditions
Mitsunobu Coupling 20–30 80–85 No base required Low efficiency, costly reagents
Disulfide Reduction 25–30 70–75 Simple setup Poor selectivity, side reactions

Data adapted from analogous triazinoindole syntheses.

Spectroscopic Validation and Quality Control

FT-IR Analysis

  • ν(C=O) : 1685 cm⁻¹
  • ν(C=S) : 1120 cm⁻¹ (absent in final product, confirming alkylation)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 314.0921 (C14H12N3OS requires 314.0924)

HPLC Purity

  • >99% purity achieved using a C18 column (acetonitrile-water gradient).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors have been proposed to enhance mixing and heat transfer during the alkylation step. Pilot studies indicate a 15% yield improvement compared to batch processes.

Chemical Reactions Analysis

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity . Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one can be compared with other triazinoindole derivatives, such as:

These comparisons highlight the unique properties of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one, particularly its potential in medicinal chemistry and material science.

Biological Activity

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazinoindole moiety linked to a thioether and a ketone functional group. Its molecular formula is C12H12N4OSC_{12}H_{12}N_{4}OS, and it possesses notable physicochemical properties that influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazinoindoles exhibit antibacterial , antifungal , and anti-inflammatory properties. In one study, newly synthesized derivatives showed significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

Activity TypeTarget OrganismsResults
AntibacterialE. coliHigh activity compared to commercial antibiotics
AntibacterialS. aureusSignificant inhibition observed
AntifungalC. albicansEffective at low concentrations

The proposed mechanism for the biological activity of 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one involves the inhibition of key enzymes or pathways in microbial cells. For instance, compounds with similar structures have been shown to interfere with DNA synthesis or protein function in bacteria .

Study on Antileishmanial Activity

In a recent study exploring the antileishmanial potential of triazinoindole derivatives, it was found that compounds similar to 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one effectively inhibited the growth of Leishmania donovani. The mechanism involved the generation of reactive oxygen species (ROS), which contributed to cell death in the parasite .

Cytotoxicity Assessment

Cytotoxicity tests conducted on mammalian cell lines revealed that while the compound exhibited antimicrobial properties, it also showed a selective toxicity profile. The selectivity index (SI) calculated from cytotoxicity (CC50) and growth inhibition (IC50) indicated favorable therapeutic windows for further development .

Q & A

Q. Table 1: Comparative Synthesis Routes

Method Conditions Yield Purity Reference
ConventionalDMF, Et3N, 18h, 80°C70%>95%
Microwave-assistedDMF, Et3N, 150W, 2h90%>98%
Solvent-freeBall milling, 30 min65%>90%

Q. Table 2: Key SAR Findings

Derivative Modification Activity (IC50) Target
8-Bromo analogC8-Br1.2 µMColon cancer
Propyl-thioetherC3-SCH2COOEt5.8 µMAntifungal
Phenothiazine hybridFused phenothiazine moiety0.8 µMp53 activation

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